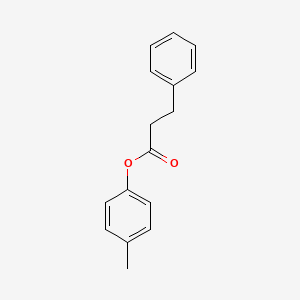

4-Methylphenyl beta-phenylpropionate

Description

4-Methylphenyl beta-phenylpropionate (chemical formula: C₁₆H₁₆O₂) is an ester derivative of beta-phenylpropionic acid, where the hydroxyl group is replaced by a 4-methylphenyl moiety. Its structure features a phenylpropionate backbone substituted with a methyl group at the para position of the phenyl ring, influencing its physicochemical and biological properties.

Properties

Molecular Formula |

C16H16O2 |

|---|---|

Molecular Weight |

240.30 g/mol |

IUPAC Name |

(4-methylphenyl) 3-phenylpropanoate |

InChI |

InChI=1S/C16H16O2/c1-13-7-10-15(11-8-13)18-16(17)12-9-14-5-3-2-4-6-14/h2-8,10-11H,9,12H2,1H3 |

InChI Key |

CXBNNSQNNIVMFA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=O)CCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

(a) Methyl p-Methoxyphenylpropionate

- Structure : Differs by a methoxy (-OCH₃) substituent instead of methyl (-CH₃) at the para position of the phenyl ring ().

- Physicochemical Properties: Higher polarity due to the electron-donating methoxy group, affecting solubility and lipophilicity. Synonyms and registry data indicate widespread industrial use, similar to 4-methylphenyl derivatives ().

(b) Beta-Phenylpropionic Acid Derivatives

- Metabolism : Beta-phenylpropionic acid undergoes microbial degradation via hydroxylation and ring cleavage ().

- Key Difference : The esterification in 4-methylphenyl beta-phenylpropionate likely enhances metabolic stability compared to the free acid form.

(c) 4-Methylpropiophenone

- Structure : Contains a ketone group instead of an ester linkage ().

- Applications : Used in fragrance and pharmaceutical synthesis.

- Safety Profile : Requires strict handling due to reactivity, contrasting with the ester’s relative stability ().

(d) 2-(4-Methylphenyl) Indolizine

Crystallographic and Intermolecular Interaction Comparisons

- Crystal Packing :

- Compounds like (E)-1-(4-halophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimines () exhibit significant dihedral angles (~56°) between phenyl rings, driven by weak C–H⋯N and π–π interactions.

- Similar weak interactions may govern the packing of 4-methylphenyl beta-phenylpropionate, influencing solubility and melting points.

Data Tables

Research Findings and Implications

Metabolic Stability : Esterification (as in 4-methylphenyl beta-phenylpropionate) may reduce susceptibility to microbial degradation compared to beta-phenylpropionic acid ().

Crystallography : Weak interactions (C–H⋯X, π–π) dominate packing in para-substituted phenyl compounds, suggesting predictable solid-state behavior ().

Pharmacokinetics : Para-methyl substitution improves lipophilicity and BBB penetration, as seen in 2-(4-methylphenyl) indolizine ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.